molecular formula C8H15NO3 B11940039 5-Nitrooctan-2-one CAS No. 7404-84-4

5-Nitrooctan-2-one

Cat. No.: B11940039
CAS No.: 7404-84-4
M. Wt: 173.21 g/mol
InChI Key: PYDLGEHDOLTNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrooctan-2-one is an organic compound with the molecular formula C8H15NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrooctan-2-one typically involves the nitration of octan-2-one. One common method is the reaction of octan-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). This reaction introduces the nitro group at the 5-position of the octan-2-one molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow nitration processes. These processes often employ mixed acid systems (HNO3/H2SO4) to achieve high yields and purity. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the nitration process.

Chemical Reactions Analysis

Types of Reactions

5-Nitrooctan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The ketone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 5-Aminooctan-2-one.

    Oxidation: 5-Nitrooctanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitrooctan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro and ketone groups make it a versatile building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Nitrooctan-2-one involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can inhibit enzymes and disrupt cellular processes, leading to antimicrobial and anti-inflammatory effects. The ketone group can also participate in reactions with nucleophiles, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrohexan-2-one: Similar structure but with a shorter carbon chain.

    5-Nitroheptan-2-one: Similar structure but with one less carbon atom.

    5-Nitrononan-2-one: Similar structure but with one more carbon atom.

Uniqueness

5-Nitrooctan-2-one is unique due to its specific carbon chain length, which influences its physical and chemical properties. This compound’s balance of hydrophobic and hydrophilic characteristics makes it particularly useful in certain applications where other nitro ketones may not be as effective.

Properties

CAS No.

7404-84-4

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

5-nitrooctan-2-one

InChI

InChI=1S/C8H15NO3/c1-3-4-8(9(11)12)6-5-7(2)10/h8H,3-6H2,1-2H3

InChI Key

PYDLGEHDOLTNOA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.